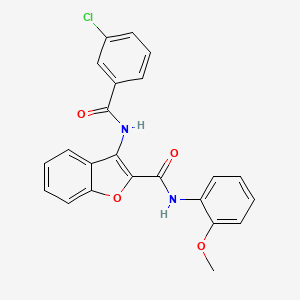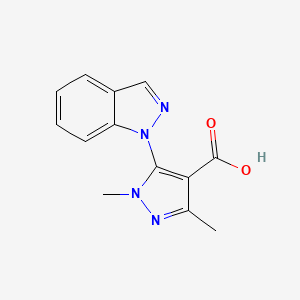
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Pyridin-3-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Ion-Pair Binding and Metal Ion Coordination
Research on mixed N,S-donor 2-ureidopyridine ligands, similar in structure to the compound of interest, highlights the capability of these compounds to bind metal ions via pyridyl nitrogen atoms or thioether sulfur donors. The adjacent urea group allows for the binding of contact ion-pairs through simultaneous coordination and hydrogen bonding interactions. This property is essential for understanding the coordination chemistry of such compounds and their potential applications in catalysis, metal ion separation, and sensor design (Qureshi et al., 2009).
Intramolecular Hydrogen Bonding and Cytosine Complexation
Another study focused on pyrid-2-yl ureas explored their equilibria between conformational isomers and their ability to bind cytosine through intramolecular hydrogen bonding. This research provides insight into the molecular interactions and binding affinities of urea derivatives, which could be leveraged in drug design and molecular recognition studies (Chien et al., 2004).
Structural and Chemical Reactivity Studies
The reaction of specific urea derivatives with methyl iodide and their X-ray crystallographic structures have been documented, offering valuable data on the chemical reactivity and structural properties of such compounds. Understanding these aspects is crucial for synthesizing novel derivatives with tailored properties for pharmaceutical applications or materials science (Jung et al., 2008).
Corrosion Inhibition
Urea-derived Mannich bases have been synthesized and examined as corrosion inhibitors for mild steel surfaces in acidic environments. These studies demonstrate the compound's potential in developing new materials for protecting industrial equipment and infrastructure against corrosion, which is a significant issue in many sectors (Jeeva et al., 2015).
Propiedades
IUPAC Name |
1-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)16-5-1-2-6-17(16)25-18(27)24-12-14-7-10-26(11-8-14)15-4-3-9-23-13-15/h1-6,9,13-14H,7-8,10-12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRSUGCFASJFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)
![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)

![N-[2-[(1-Aminospiro[3.3]heptan-3-yl)amino]-2-oxoethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2580429.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)


![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)
